

Application Notes: Formation of Chiral Quaternary Carbons Using (1S,2S)-(+)-Pseudoephedrine Propionamide

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Compound of Interest

Compound Name: (1S,2S)-(+)-
Pseudoephedrinepropionamide

Cat. No.: B132232

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Audience: Researchers, scientists, and drug development professionals.

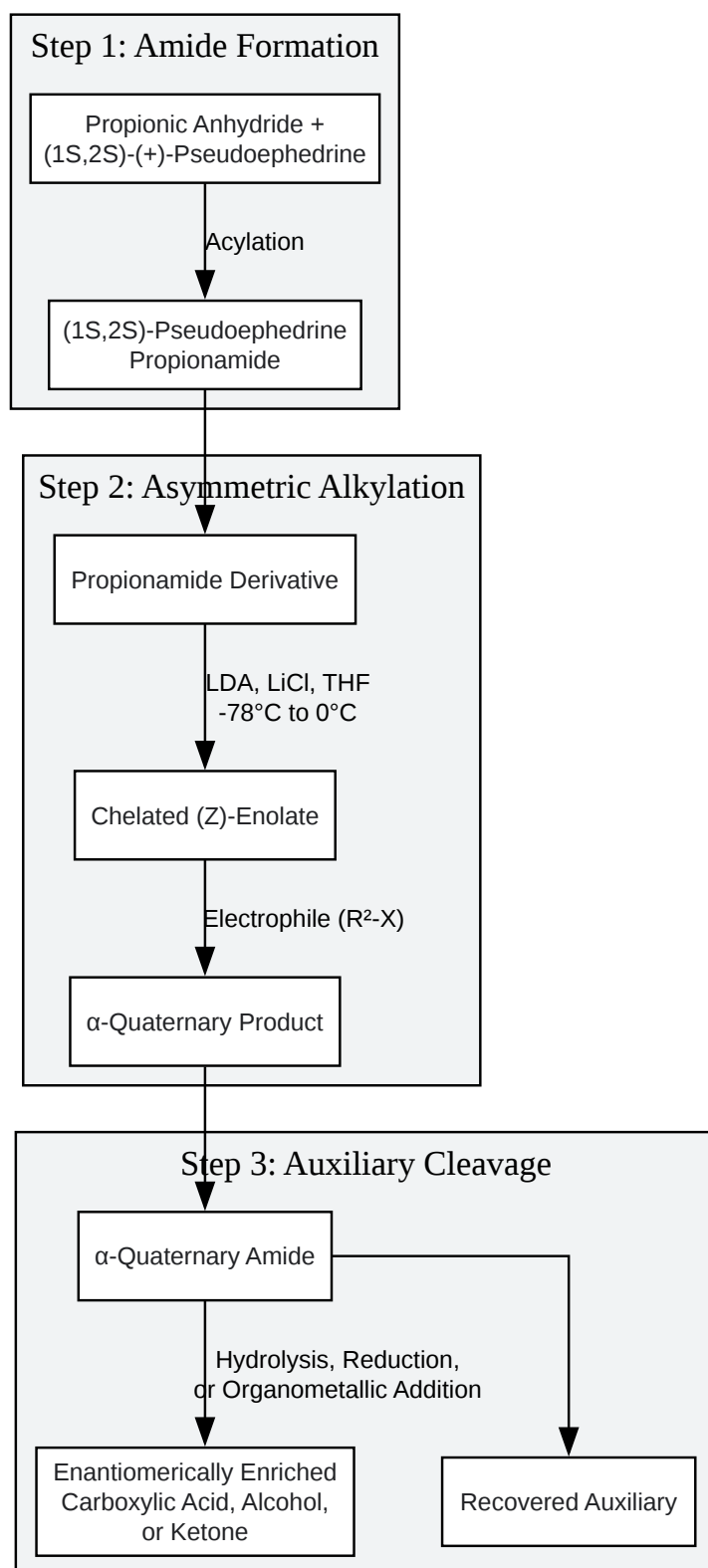
Introduction

The asymmetric synthesis of chiral quaternary carbon centers is a significant challenge in modern organic chemistry. These motifs are prevalent in numerous biologically active molecules and pharmaceuticals. The methodology developed by Andrew G. Myers utilizes inexpensive and readily available pseudoephedrine as a chiral auxiliary to achieve highly diastereoselective alkylations of amide enolates.^{[1][2]} This document provides detailed protocols and data for the formation of α -quaternary carbons using (1S,2S)-(+)-pseudoephedrine propionamide as a model system.

(1S,2S)-(+)-Pseudoephedrine is reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form a stable tertiary amide.^{[1][3]} Deprotonation of an α -substituted amide with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a rigid (Z)-enolate.^[3] The stereochemical outcome of subsequent reactions is controlled by the chiral scaffold of the pseudoephedrine auxiliary. The phenyl and methyl groups of the auxiliary effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.^{[3][4]} A key factor for high reactivity and selectivity is the inclusion of lithium chloride (LiCl) in the reaction, which is believed to prevent enolate aggregation.^{[1][5]}

Mechanism and Workflow

The overall process involves the formation of an α -substituted pseudoephedrine amide, followed by deprotonation to create a lithium-chelated enolate. This enolate then undergoes a highly diastereoselective alkylation. The final step is the cleavage of the auxiliary to yield the enantiomerically enriched product, with the auxiliary being recoverable for reuse.[3]



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Figure 1. General workflow for the asymmetric synthesis of α -quaternary centers.

The diastereoselectivity of the alkylation step is proposed to arise from a conformation where the lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl group. This rigid structure, supported by solvent molecules, effectively blocks one face of the enolate from the incoming electrophile.[3]

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